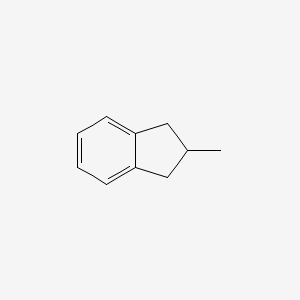

2-Methyl-2,3-Dihydro-1H-indene

CAS No.: 824-63-5

Cat. No.: VC3827050

Molecular Formula: C10H12

Molecular Weight: 132.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 824-63-5 |

|---|---|

| Molecular Formula | C10H12 |

| Molecular Weight | 132.2 g/mol |

| IUPAC Name | 2-methyl-2,3-dihydro-1H-indene |

| Standard InChI | InChI=1S/C10H12/c1-8-6-9-4-2-3-5-10(9)7-8/h2-5,8H,6-7H2,1H3 |

| Standard InChI Key | MWGYLUXMIMSOTM-UHFFFAOYSA-N |

| SMILES | CC1CC2=CC=CC=C2C1 |

| Canonical SMILES | CC1CC2=CC=CC=C2C1 |

| Boiling Point | 195.0 °C |

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

2-Methyl-2,3-Dihydro-1H-indene features a bicyclic framework comprising a five-membered cyclopentane ring fused to a six-membered benzene ring. The methyl group at the 2-position induces steric and electronic effects that differentiate it from non-methylated analogs like indane . Key structural descriptors include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₂ | |

| Molecular Weight | 132.20 g/mol | |

| SMILES | CC1CC2=CC=CC=C2C1 | |

| InChI Key | MWGYLUXMIMSOTM-UHFFFAOYSA-N |

The methyl group’s position enhances the compound’s stability and influences its reactivity in electrophilic substitutions.

Spectroscopic Identification

Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct signals for the methyl group (δ ≈ 1.2 ppm) and aromatic protons (δ ≈ 6.8–7.2 ppm). Infrared (IR) spectra show C-H stretching vibrations at 2900–3000 cm⁻¹ and aromatic C=C bonds at 1600 cm⁻¹.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

Two primary methods dominate laboratory synthesis:

-

Catalytic Hydrogenation: Indene undergoes hydrogenation using palladium on carbon (Pd/C) under H₂ gas (1–3 atm, 50–80°C), yielding 2-Methyl-2,3-Dihydro-1H-indene with >90% purity.

-

Friedel-Crafts Alkylation: Benzene reacts with 2-chloropropane in the presence of AlCl₃, though this route produces regioisomeric byproducts requiring chromatographic separation.

Industrial Manufacturing

Industrial protocols optimize efficiency and scalability:

-

Feedstock: Indene derived from coal tar or petroleum distillation.

-

Reactor Conditions: Continuous-flow reactors at 70–100°C and 5–10 atm H₂ pressure.

-

Catalysts: Nickel or ruthenium catalysts achieve 95% conversion rates, minimizing energy consumption.

Chemical Reactivity and Functionalization

Oxidation and Reduction Pathways

-

Oxidation: Treatment with KMnO₄ in acidic conditions yields 2-methylindanone (C₁₀H₁₀O), a precursor for fragrances.

-

Reduction: NaBH₄ reduces the compound to 2-methylindane, enhancing hydrophobicity for polymer applications.

Electrophilic Substitution

The benzene ring undergoes halogenation (e.g., Br₂/FeBr₃) and nitration (HNO₃/H₂SO₄), producing derivatives with modified electronic profiles. Meta-directing effects from the methyl group favor substitutions at the 5- and 7-positions.

Biological Activity and Mechanistic Insights

Antimicrobial Activity

Preliminary assays against Staphylococcus aureus show MIC values of 32 µg/mL, suggesting utility in combating antibiotic-resistant strains.

Industrial and Biomedical Applications

Chemical Intermediates

-

Pharmaceuticals: Serves as a scaffold for non-steroidal anti-inflammatory drugs (NSAIDs).

-

Fragrances: 2-Methylindanone derivatives are key components in musk-like perfumes.

Material Science

Incorporated into polyindane resins, the compound improves thermal stability (Tg: 150°C) and UV resistance in coatings.

Comparative Analysis with Structural Analogs

| Compound | Structure | Key Differences |

|---|---|---|

| Indane | No methyl group | Lower thermal stability |

| 1-Methylindane | Methyl on benzene ring | Altered electrophilic sites |

| 2,3-Dihydro-1H-indene | No methyl group | Higher reactivity in oxidation |

The 2-methyl group confers superior metabolic stability and binding affinity in biological systems.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume